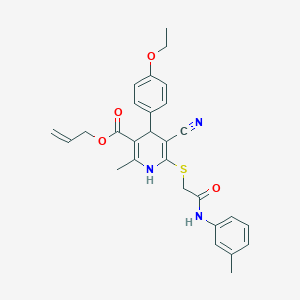

Allyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate

Description

Allyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a multifunctional scaffold. Key structural features include:

- Allyl ester group at the 3-position, enhancing lipophilicity.

- 4-(4-ethoxyphenyl) substituent, influencing electronic and steric properties.

- Thioether linkage at the 6-position, connected to a 2-oxoethyl group bearing an m-tolylamino moiety.

- 5-cyano and 2-methyl groups, contributing to conformational stability and intermolecular interactions.

Properties

IUPAC Name |

prop-2-enyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O4S/c1-5-14-35-28(33)25-19(4)30-27(36-17-24(32)31-21-9-7-8-18(3)15-21)23(16-29)26(25)20-10-12-22(13-11-20)34-6-2/h5,7-13,15,26,30H,1,6,14,17H2,2-4H3,(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPAFAVGGOCPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)NC3=CC=CC(=C3)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are attributed to its unique molecular structure and functional groups.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 503.62 g/mol. It features several functional groups, including a cyano group, an ethoxy group, and a thioether linkage, which contribute to its biological activity. The structure can be visualized as follows:

Biological Activities

Research indicates that compounds similar to Allyl 5-cyano derivatives exhibit various biological activities, including:

- Antioxidant Activity : Dihydropyridines have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Activity : Studies have reported that related compounds demonstrate significant antibacterial and antifungal effects against various pathogens.

- Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

- Cardiovascular Effects : Dihydropyridine derivatives are often studied for their calcium channel blocking properties, which can be beneficial in managing hypertension and other cardiovascular conditions.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various dihydropyridine derivatives, including those similar to Allyl 5-cyano compounds. The results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro.

| Compound | IC50 (µM) | Method |

|---|---|---|

| Allyl Derivative A | 25 | DPPH Assay |

| Allyl Derivative B | 30 | ABTS Assay |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacteria Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings suggest that the compound exhibits promising antimicrobial properties.

The biological activity of Allyl 5-cyano derivatives is likely mediated through multiple mechanisms:

- Calcium Channel Blockade : Similar compounds have been shown to inhibit calcium influx in cardiac and smooth muscle cells.

- Inhibition of Enzymatic Pathways : Certain derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following analogs share the 1,4-dihydropyridine core but differ in substituents, leading to distinct physicochemical and biological profiles:

Impact of Substituents on Physicochemical Properties

- Aromatic Substituents: The 4-ethoxyphenyl group (target) provides electron-donating effects, contrasting with the electron-withdrawing 4-bromophenyl in AZ257 . m-Tolylamino vs. p-tolylamino: The meta-substitution in the target compound may alter steric interactions in binding pockets compared to para-substituted analogs .

- Thioether Linkages : The thioether moiety in all analogs enhances sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces), but variations in adjacent groups (e.g., oxoethyl vs. carboxamide) modulate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.